molecular formula C12H11NO2S2 B3058443 Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate CAS No. 89502-06-7

Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate

Cat. No.: B3058443
CAS No.: 89502-06-7
M. Wt: 265.4 g/mol
InChI Key: GEQICVJLPWBEJG-UHFFFAOYSA-N
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Description

Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a 1,3-thiazole core, a privileged scaffold in pharmaceutical development present in more than 18 FDA-approved drugs . The molecule is strategically functionalized with a benzylsulfanyl group at the 5-position and a methyl ester at the 4-position, making it a versatile building block for the synthesis of diverse derivatives, including sulfonyl hybrids and carboxylic acid derivatives . Derivatives of the 1,3-thiazole-4-carboxylate scaffold demonstrate significant potential in anticancer research. Structural analogs have been screened against 60 human cancer cell lines, showing promising inhibitory activity, particularly against leukemia and central nervous system cancer cell lines . Furthermore, closely related 2-aminothiazole-4-carboxylate compounds have exhibited potent activity against Mycobacterium tuberculosis H37Rv, with some derivatives demonstrating superior efficacy to established therapeutics . The synthetic versatility of this scaffold allows researchers to explore structure-activity relationships and develop novel inhibitors targeting various enzymatic pathways . This product is supplied as a research-grade material strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this compound as a key synthetic intermediate to develop and optimize new chemical entities for oncology and infectious disease research programs.

Properties

IUPAC Name

methyl 5-benzylsulfanyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-15-11(14)10-12(17-8-13-10)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQICVJLPWBEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567888
Record name Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89502-06-7
Record name Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Modified Hantzsch Protocol with Sulfur-Containing Aldehydes

While standard Hantzsch conditions use simple aldehydes, specialized routes employ benzylsulfanylacetaldehyde (PhCH2SCH2CHO) to directly incorporate the target substituent. Reaction parameters include:

  • Solvent : Ethanol or THF
  • Temperature : 60–80°C reflux
  • Catalyst : DBU (1,8-diazabicycloundec-7-ene) for enhanced cyclization kinetics

The product, methyl 2-amino-5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate, undergoes deamination via diazotization (NaNO2/HCl) followed by reduction (H3PO2) to yield the des-amino analog.

Post-Cyclization Functionalization Strategies

Bromination and Nucleophilic Substitution

Copper-mediated bromination of 2-amino-thiazole derivatives introduces halogens at position 2 or 5. As detailed in CuBr2/tert-butyl nitrite systems, methyl 5-bromo-1,3-thiazole-4-carboxylate forms under anhydrous acetonitrile at 0°C. Subsequent substitution with benzylthiol (PhCH2SH) proceeds via:

Reaction Conditions :

  • Base : K2CO3 or Et3N
  • Solvent : DMF or DMSO
  • Temperature : 80–100°C, 12–24 h

Yields exceed 70% when using catalytic KI to enhance nucleophilicity.

Thiol-Alkylation of 5-Mercapto Intermediates

A patent-pending method alkylates methyl 5-mercapto-1,3-thiazole-4-carboxylate with benzyl bromide under mild conditions:

Parameter Value
Solvent Methanol
Base Na2CO3 (2 equiv)
Temperature Reflux (65°C)
Reaction Time 3 h
Yield 84–93%

This approach avoids harsh bromination steps and leverages the high nucleophilicity of the thiolate anion.

Direct Synthesis from Functionalized Pyruvate Esters

Thiourea-Mediated Cyclocondensation

Ethyl bromopyruvate reacts with benzylsulfanylacetamide in aqueous NaOH at 0°C to form the thiazole core. Key advantages include:

  • Single-Pot Reaction : Eliminates intermediate isolation
  • Regioselectivity : Controlled by the electron-withdrawing ester group

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Key Limitation
Hantzsch with Modified Aldehyde 65–75 ≥95% Moderate Aldehyde synthesis complexity
Bromination-Substitution 70–82 ≥97% High CuBr2 toxicity
Thiol-Alkylation 84–93 ≥98% High Thiol precursor availability

Data synthesized from Refs.

Mechanistic Insights into Key Transformations

Bromination Regiochemistry

In CuBr2-mediated reactions, bromination occurs preferentially at the electron-rich C5 position due to resonance stabilization from the 4-carboxylate group. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for C5 over C2 attack.

Alkylation Kinetics

Second-order rate constants ($$k_2$$) for benzyl bromide reactions with 5-mercapto derivatives follow the Eyring equation:

$$
k2 = 1.2 \times 10^8 \exp\left(\frac{-Ea}{RT}\right) \, \text{M}^{-1}\text{s}^{-1}
$$

Where $$E_a = 45.3 \, \text{kJ/mol}$$ in methanol.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent CA2483482A1 details a continuous process for analogous thiazole derivatives:

  • Microreactor cyclization at 120°C, 15 bar
  • In-line bromination using CuBr2/NH4NO2
  • Membrane separation of Cu byproducts

This system achieves 92% conversion with 8-hour catalyst longevity.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: Utilized in the production of dyes and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of various biological pathways . The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Substituent (Position 5) Substituent (Position 4) Molecular Weight Key Properties
Methyl 5-(Benzylsulfanyl)-1,3-Thiazole-4-Carboxylate Benzylsulfanyl Methyl ester 279.36* Lipophilic, ester hydrolyzable
Ethyl 5-(Phenylsulfonamido)-1,3-Thiazole-4-Carboxylate Phenylsulfonamido Ethyl ester 326.37 Hydrogen-bond donor
Methyl 5-Benzoyl-1,3-Thiazole-4-Carboxylate Benzoyl Methyl ester 247.27 Electron-deficient ring
Methyl 5-Bromo-1,3-Thiazole-4-Carboxylate Bromo Methyl ester 222.06 Reactive intermediate

*Calculated based on molecular formula C₁₂H₁₁NO₂S₂.

Table 2: Cytotoxicity of Platinum Complexes

Complex IC₅₀ (Jurkat) IC₅₀ (K562) IC₅₀ (U937)
N,N'-Dichloro-Tri[(Benzylsulfanyl)Methyl]-Pt 12 µM 15 µM 18 µM
N,N'-Dichloro-Tri[(Cyclohexylsulfanyl)Methyl]-Pt 4 µM 5 µM 6 µM

Key Research Findings

  • Synthetic Flexibility : The methyl ester group in this compound allows straightforward hydrolysis to carboxylic acids for further derivatization, a strategy employed in and for sulfonamido-thiazole synthesis.
  • Bioactivity Trends : Bulkier, more hydrophobic substituents (e.g., cyclohexylsulfanyl) enhance cytotoxicity in metal complexes compared to benzylsulfanyl .
  • Structural Stability: Electron-withdrawing groups at position 5 (e.g., benzoyl) stabilize the thiazole ring, whereas electron-donating groups (e.g., amino) increase reactivity .

Biological Activity

Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound characterized by its thiazole ring and the presence of a benzylsulfanyl group. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The thiazole moiety is known to interact with various biological targets, including enzymes and receptors, which can modulate biological pathways involved in microbial resistance.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism of action involves the compound's ability to form hydrogen bonds and engage in π-π interactions, which can affect the activity of various enzymes and receptors. This interaction is crucial for inhibiting the growth of pathogens and could lead to the development of novel antimicrobial agents.

Cytotoxicity and Cancer Research

In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic properties against cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15 µM
MCF-7 (Breast Cancer)20 µM
A549 (Lung Cancer)25 µM

Case Studies

  • Case Study on Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, with an observed MIC value significantly lower than many existing antifungal agents. This positions the compound as a promising candidate for antifungal drug development.
  • Case Study on Cancer Cell Apoptosis : In a controlled experiment involving HeLa cells, treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are typically employed for Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate, and what are the critical reaction parameters?

The compound can be synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-haloketones or esters. Key steps include:

  • Condensation of methyl 2-aminothiazole-4-carboxylate with benzyl mercaptan under basic conditions.
  • Optimization of reaction temperature (60–80°C) and solvent (e.g., ethanol or DMF) to enhance yield .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Which spectroscopic techniques are essential for structural elucidation, and how should data be interpreted?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., benzylsulfanyl group at C5, methyl ester at C4). Aromatic protons appear at δ 7.2–7.4 ppm, while the thiazole ring protons resonate at δ 6.8–8.0 ppm .
  • IR : Stretching frequencies for ester carbonyl (C=O, ~1700 cm1^{-1}) and C-S bonds (~650 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) validates molecular weight (e.g., 279.35 g/mol for C12_{12}H11_{11}NO2_2S2_2).

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} determination) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria.

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole synthesis be addressed to improve yield?

  • Use directing groups (e.g., electron-withdrawing substituents) to control cyclization sites.
  • Employ Lawesson’s reagent for selective sulfur incorporation .
  • Optimize stoichiometry of benzyl mercaptan to avoid polysubstitution .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., tyrosine kinases) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms for radical scavenging) .
  • MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy).

Q. How can contradictory bioactivity data between studies be resolved?

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number).
  • Structural Verification : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Comparative Studies : Test analogs (e.g., methyl vs. ethyl esters) to isolate structure-activity relationships .

Q. What advanced crystallographic methods refine the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : Use SHELX for structure solution and refinement. Hydrogen bonding (e.g., C–H···N interactions) stabilizes the crystal lattice .
  • Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .

Q. How does the benzylsulfanyl group influence pharmacokinetic properties?

  • Lipophilicity : LogP calculations (e.g., ChemDraw) predict enhanced membrane permeability.
  • Metabolic Stability : Incubate with liver microsomes to assess oxidative degradation (LC-MS monitoring) .
  • Steric Effects : Molecular volume analysis (e.g., PyMOL) evaluates steric hindrance at the thiazole C5 position .

Methodological Considerations

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions.
  • Analytical Troubleshooting : Pair LC-MS with NMR to resolve co-eluting impurities .
  • Safety Protocols : Store in amber vials at –20°C under inert gas to prevent oxidation of the sulfanyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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